

1,2-Dichloro-4-fluoro-3-nitrobenzene physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Dichloro-4-fluoro-3-nitrobenzene

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An In-Depth Technical Guide to the Physicochemical Properties of **1,2-Dichloro-4-fluoro-3-nitrobenzene**

Introduction

1,2-Dichloro-4-fluoro-3-nitrobenzene is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring two vicinal chlorine atoms, a fluorine atom, and a nitro group—creates a highly electron-deficient aromatic ring, predisposing it to a range of chemical transformations. This guide provides a comprehensive overview of its known physical and chemical properties, theoretical synthesis protocols, and expected reactivity, offering a critical resource for professionals in drug development and synthetic chemistry.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all scientific investigation. **1,2-Dichloro-4-fluoro-3-nitrobenzene** is registered under a specific CAS number, distinguishing it from its various isomers.

- IUPAC Name: **1,2-dichloro-4-fluoro-3-nitrobenzene**^[1]
- Synonyms: 2,3-Dichloro-6-fluoronitrobenzene^[1]

- CAS Number: 1360438-72-7[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₆H₂Cl₂FNO₂[\[1\]](#)[\[5\]](#)
- Canonical SMILES: C1=CC(=C(C(=C1F)--INVALID-LINK--[O-])Cl)Cl[\[1\]](#)
- InChIKey: ZPHVCFRWQIJBAZ-UHFFFAOYSA-N[\[1\]](#)

The structural arrangement of substituents is critical to the molecule's reactivity. The nitro group, a powerful electron-withdrawing group, is flanked by a fluorine and a chlorine atom, while the second chlorine atom is adjacent to the first. This arrangement significantly influences the electron density of the benzene ring and the lability of the halogen substituents.

Physicochemical Properties

While specific experimental data for **1,2-dichloro-4-fluoro-3-nitrobenzene** is not extensively documented in publicly available literature, its fundamental physicochemical properties can be reliably computed. These calculated values provide essential benchmarks for experimental design, including solvent selection and reaction condition optimization.

Table 1: Computed Physicochemical Properties

Property	Value	Source
Molecular Weight	209.99 g/mol	PubChem[1]
Exact Mass	208.9446619 Da	PubChem[1]
Topological Polar Surface Area	45.8 Å ²	PubChem[1]
XLogP3	3.1	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]

| Rotatable Bond Count | 0 | [PubChem\[1\]](#) |

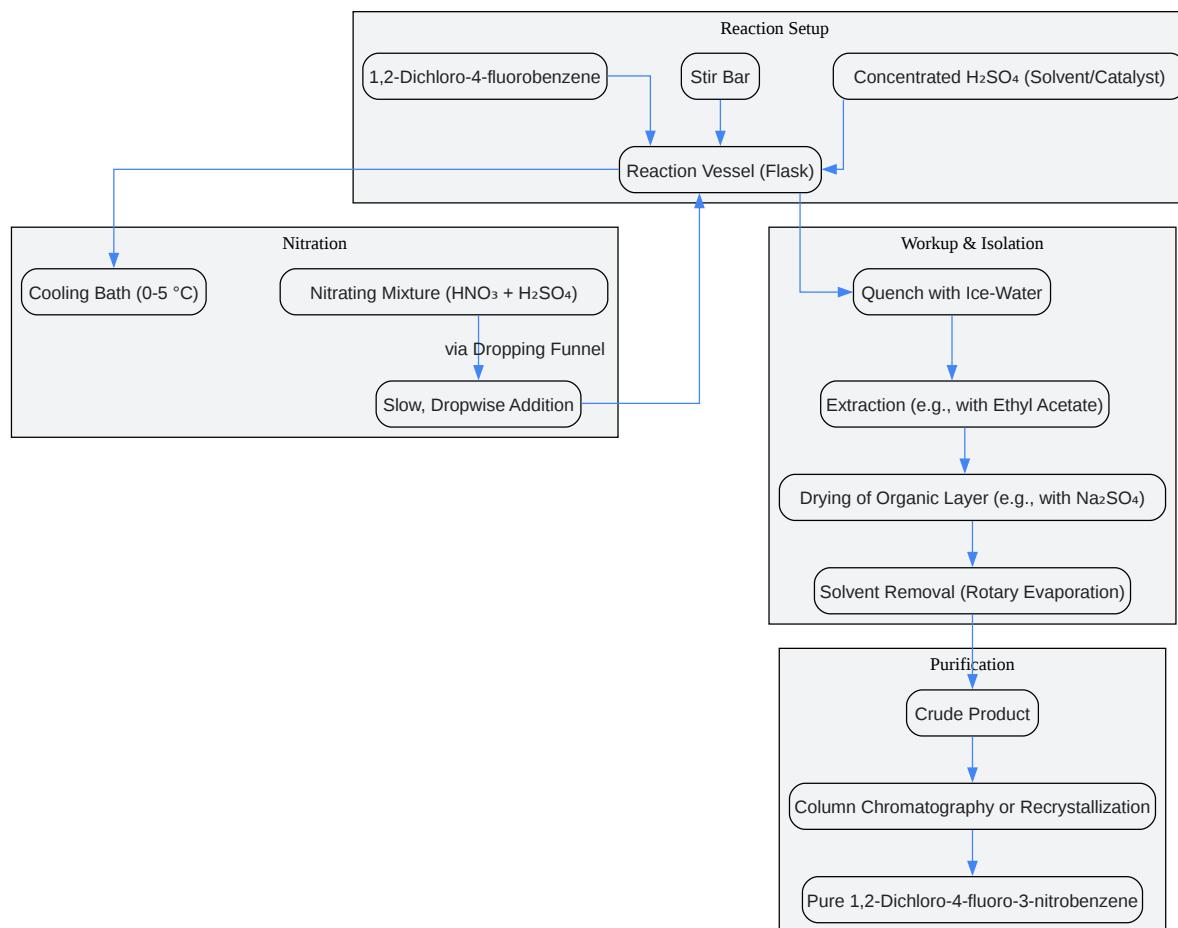
Note: As of the latest literature review, experimental values for properties such as melting point, boiling point, and density for this specific isomer are not readily available. Researchers should perform their own characterization upon synthesis.

Synthesis and Experimental Protocols

The synthesis of fluorinated nitroaromatics often involves nucleophilic aromatic substitution (S_NAr) reactions, where a leaving group (typically chlorine) is displaced by a fluoride ion. A plausible and efficient route to synthesize **1,2-dichloro-4-fluoro-3-nitrobenzene** is through the nitration of a dichlorofluorobenzene precursor.

Proposed Synthesis Workflow: Nitration of 1,2-Dichloro-4-fluorobenzene

This protocol is a theoretically grounded approach based on established nitration chemistry of halogenated benzenes. The choice of starting material is critical; 1,2-dichloro-4-fluorobenzene is selected to ensure the correct final substitution pattern. The directing effects of the halogen substituents (ortho-, para-directing) and their relative activating/deactivating strengths will influence the regioselectivity of nitration.

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Caption: Proposed workflow for the synthesis of **1,2-dichloro-4-fluoro-3-nitrobenzene**.

Step-by-Step Methodology:

- **Vessel Preparation:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 1,2-dichloro-4-fluorobenzene (1.0 eq).
- **Acidic Medium:** Cool the flask in an ice-salt bath to 0 °C. Cautiously add concentrated sulfuric acid (H₂SO₄) (approx. 3-4 volumes relative to the substrate) while maintaining the internal temperature below 10 °C.
- **Nitrating Agent Preparation:** In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃) (1.1 eq) to concentrated sulfuric acid (1 volume) at 0 °C.
- **Reaction:** Add the prepared nitrating mixture dropwise to the stirred solution of the substrate in sulfuric acid, ensuring the internal temperature does not exceed 5-10 °C. The rate of addition is critical to prevent runaway reactions and the formation of dinitrated byproducts.
- **Monitoring:** After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Quenching:** Once the starting material is consumed, slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
- **Isolation:** Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Alternatively, if the product is oily, perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate or dichloromethane.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to yield the pure **1,2-dichloro-4-fluoro-3-nitrobenzene**.

Chemical Reactivity and Applications

The reactivity of **1,2-dichloro-4-fluoro-3-nitrobenzene** is dominated by the principles of Nucleophilic Aromatic Substitution (S_NAr). The potent electron-withdrawing nitro group,

positioned ortho and para to three halogen atoms, strongly activates the ring towards nucleophilic attack.

Mechanism of Nucleophilic Aromatic Substitution (S_nAr)

The S_nAr mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (S_nAr).

Regioselectivity of Substitution:

An analysis of the structure allows for the prediction of which halogen is most likely to be displaced:

- Fluorine (at C4): This position is para to the nitro group. In S_nAr reactions, the rate-determining step is typically the initial attack of the nucleophile. The stability of the resulting Meisenheimer complex is paramount. A nucleophilic attack at the carbon bearing the fluorine allows the negative charge of the intermediate to be delocalized directly onto the oxygen atoms of the nitro group, providing substantial resonance stabilization. Fluorine is also an excellent leaving group in many S_nAr contexts due to the high electronegativity polarizing the C-F bond.
- Chlorine (at C2): This position is ortho to the nitro group. Attack at this position also allows for direct resonance delocalization of the negative charge onto the nitro group.
- Chlorine (at C1): This position is meta to the nitro group. Nucleophilic attack here does not permit direct delocalization of the negative charge onto the nitro group, resulting in a significantly less stable Meisenheimer complex.^[6]

Therefore, substitution is strongly favored at the C4 (fluoro) and C2 (chloro) positions over the C1 (chloro) position. The relative reactivity between the C4-F and C2-Cl bonds will depend on the specific nucleophile and reaction conditions, but both are highly activated. This predictable regioselectivity makes **1,2-dichloro-4-fluoro-3-nitrobenzene** a valuable building block for synthesizing complex molecules, as different nucleophiles can be introduced in a controlled, stepwise manner.^[7] This is particularly useful in drug development for creating libraries of related compounds for structure-activity relationship (SAR) studies.^[8]

Safety and Handling

A specific Safety Data Sheet (SDS) for **1,2-dichloro-4-fluoro-3-nitrobenzene** is not widely available. However, based on the known hazards of structurally similar compounds like dichloronitrobenzenes and fluoronitrobenzenes, a high degree of caution is warranted.[9][10][11]

Table 2: Anticipated Hazards and Precautions

Hazard Category	Description and Precautionary Measures
Acute Toxicity	Likely to be harmful if swallowed, inhaled, or in contact with skin.[5][10] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
Skin/Eye Irritation	Expected to cause skin and serious eye irritation.[10][12] Avoid all contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
Chemical Stability	The compound is expected to be stable under standard laboratory conditions.[10] However, it may decompose upon heating, producing toxic fumes of nitrogen oxides and halogenated compounds.[11] Avoid strong heating and contact with strong bases or oxidizing agents. [11]

| Environmental | Halogenated nitroaromatic compounds are often toxic to aquatic life with long-lasting effects.[9][11] Do not allow this chemical to enter the environment. All waste should be disposed of as hazardous chemical waste according to local regulations. |

Emergency Procedures:

- Skin Contact: Immediately wash off with soap and plenty of water.[9]

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
- Inhalation: Move the person to fresh air and keep comfortable for breathing.[9]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

Conclusion

1,2-Dichloro-4-fluoro-3-nitrobenzene is a highly functionalized aromatic compound with significant potential as a synthetic intermediate. While experimental data on its physical properties are sparse, its chemical identity is well-defined. Its reactivity is governed by the powerful activating effect of the nitro group, making it an excellent substrate for regioselective nucleophilic aromatic substitution reactions. The provided synthesis protocol and reactivity analysis offer a solid foundation for researchers aiming to utilize this versatile molecule in their synthetic endeavors, particularly in the fields of agrochemicals and pharmaceutical development. Due to its anticipated toxicological profile, strict adherence to safety protocols is mandatory when handling this compound.

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- To cite this document: BenchChem. [1,2-Dichloro-4-fluoro-3-nitrobenzene physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2613694#1-2-dichloro-4-fluoro-3-nitrobenzene-physical-properties]

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